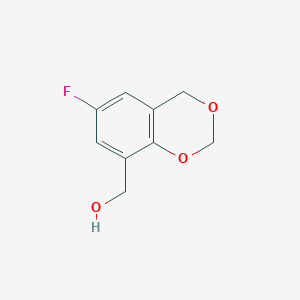

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

Description

(6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol is a fluorinated derivative of the 1,3-benzodioxin heterocyclic system. Its structure is characterized by a benzene (B151609) ring fused to a 1,3-dioxin ring, with a fluorine atom at the 6-position and a hydroxymethyl group at the 8-position. The systematic combination of these structural features imparts unique physicochemical properties to the molecule, making it a valuable building block in synthetic organic chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉FO₃ nih.gov |

| Molecular Weight | 184.16 g/mol nih.govsigmaaldrich.com |

| CAS Number | 306934-89-4 nih.gov |

| Appearance | Solid sigmaaldrich.com |

| IUPAC Name | This compound nih.gov |

| SMILES | C1C2=C(C(=CC(=C2)F)CO)OCO1 nih.gov |

| InChI Key | YLADDVZIEBXWQU-UHFFFAOYSA-N sigmaaldrich.com |

The 1,3-benzodioxin scaffold is a prominent heterocyclic motif found in a variety of natural products and synthetically important molecules. This structural unit, consisting of a benzene ring fused to a six-membered dioxin ring, serves as a versatile intermediate in the synthesis of more complex molecular architectures. guidechem.comchemicalbook.com The presence of the two oxygen atoms within the heterocyclic ring influences the electron distribution of the aromatic system and provides sites for further chemical modification. chemicalbook.com

In contemporary synthetic chemistry, 1,3-benzodioxole (B145889) derivatives, which are structurally related to 1,3-benzodioxins, are utilized as precursors in the synthesis of pharmaceuticals and agrochemicals. guidechem.comchemicalbook.com They are key components in the construction of certain alkaloids and other biologically active compounds. rsc.org The synthetic utility of these heterocycles stems from their relative stability and the ability to undergo various chemical transformations, including electrophilic aromatic substitution and modifications of the dioxin ring. guidechem.comchemicalbook.com

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their properties. chemxyne.comnih.govacs.org Due to its small size and high electronegativity, fluorine can significantly alter the electronic properties, lipophilicity, metabolic stability, and binding affinity of a molecule. chemxyne.comacs.orgacs.org

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can prolong the in vivo half-life of a drug. acs.org

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through biological membranes, which can improve bioavailability. mdpi.com

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect a molecule's solubility and receptor interactions. acs.org

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity. acs.orgacs.org

Academic research involving this compound and related fluorinated benzodioxins primarily focuses on their utility as synthetic intermediates. The presence of the reactive hydroxymethyl group allows for a variety of subsequent chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution reactions.

For instance, the related compound, 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, serves as a precursor for introducing the 6-fluoro-4H-1,3-benzodioxin-8-yl)methyl moiety into larger molecules. fishersci.co.uknih.gov Research in this area is often directed towards the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While specific research on this compound itself is not extensively documented in publicly available literature, the broader interest in fluorinated heterocyclic compounds suggests its potential as a valuable building block in the development of new chemical entities. nih.govnih.gov The synthesis and biological evaluation of various fluorinated benzodioxin derivatives continue to be an active area of investigation. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2,11H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLADDVZIEBXWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)CO)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381599 | |

| Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-89-4 | |

| Record name | 6-Fluoro-4H-1,3-benzodioxin-8-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 4h 1,3 Benzodioxin 8 Yl Methanol

Retrosynthetic Analysis of the (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol Chemical Architecture

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. umi.ac.idyoutube.com

Strategic Disconnections for the 1,3-Benzodioxin Cyclic Ether Ring System

The primary disconnection in the retrosynthesis of this compound involves the C-O bonds of the 1,3-benzodioxin ring. This leads back to a substituted catechol derivative and a one-carbon electrophile. This approach is a common and effective strategy for the formation of benzodioxole and its derivatives. chemicalbook.comwikipedia.orggoogle.com The disconnection of the two C-O bonds suggests a precursor such as a fluorinated and functionalized catechol, which can be cyclized with a suitable C1 synthon.

Approaches for the Selective Installation of the Fluorine Moiety

The fluorine atom at the 6-position of the benzodioxin ring can be introduced either before or after the construction of the heterocyclic ring. A plausible retrosynthetic approach would involve the use of a pre-fluorinated precursor, such as 4-fluorocatechol. Alternatively, regioselective fluorination of the benzodioxin ring system itself could be considered. Electrophilic fluorination reactions are a common method for the direct introduction of fluorine onto aromatic rings. researchgate.netresearchgate.netnumberanalytics.com Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are often employed for this purpose. numberanalytics.comalfa-chemistry.com The directing effects of the substituents on the aromatic ring would be crucial in achieving the desired regioselectivity.

Methodologies for the Introduction of the 8-Position Methanol (B129727) Functional Group

The methanol group at the 8-position can be retrosynthetically disconnected to a formyl group (-CHO), which is a common precursor for alcohols via reduction. The formyl group, in turn, can be introduced onto the aromatic ring through various formylation reactions. organic-chemistry.org For instance, a Vilsmeier-Haack or a Duff reaction on a suitable benzodioxin precursor could install the aldehyde functionality at the desired position. Subsequent reduction with a mild reducing agent like sodium borohydride (B1222165) would then yield the target methanol group.

Precursor Synthesis and Regioselective Functionalization of the 6-Fluoro-4H-1,3-benzodioxin Core

The forward synthesis, based on the retrosynthetic analysis, would involve the construction of the core benzodioxin ring followed by or preceded by the introduction of the necessary functional groups.

Construction of the 1,3-Benzodioxin Ring System from Substituted Catechol Derivatives or Related Precursors

The synthesis of the 1,3-benzodioxin ring is often achieved through the condensation of a catechol with an aldehyde or a ketone. google.com In the context of the target molecule, a plausible starting material would be 4-fluorocatechol. This precursor already contains the required fluorine atom at the correct position relative to the hydroxyl groups. The cyclization can be effected with a methylene (B1212753) source, such as dichloromethane (B109758) or formaldehyde (B43269), under basic conditions.

Table 1: Reaction Conditions for the Synthesis of 1,3-Benzodioxoles from Catechols

| Catechol Derivative | Methylene Source | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Catechol | Dichloromethane | NaOH | DMSO | 120 | Moderate |

| Catechol | Dihalomethanes | - | - | - | - |

This table presents generalized conditions based on literature for the synthesis of related benzodioxoles and may require optimization for the specific synthesis of the 6-fluoro-4H-1,3-benzodioxin core.

Stereoselective and Regioselective Introduction of the Fluorine Atom

As previously mentioned, the introduction of the fluorine atom can be a critical step. If starting from a non-fluorinated catechol, regioselective fluorination of the resulting benzodioxin would be necessary. The electronic properties of the benzodioxin ring system would direct the electrophilic fluorinating agent. The ether oxygens are activating and ortho-, para-directing. Therefore, careful selection of the fluorinating agent and reaction conditions would be required to achieve fluorination at the desired 6-position.

Table 2: Common Electrophilic Fluorinating Agents for Aromatic Compounds

| Reagent | Abbreviation | Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe with high fluorination ability. |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® (F-TEDA-BF4) | Thermally stable, low toxicity, and strong oxidizing properties. |

This table provides examples of common electrophilic fluorinating agents and their general characteristics. alfa-chemistry.com

The introduction of the methanol group would follow the formation of the fluorinated benzodioxin core. A formylation reaction, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide), could be employed to introduce an aldehyde group at the 8-position. The regioselectivity of this reaction would be influenced by the directing effects of the existing substituents. Finally, reduction of the aldehyde to the primary alcohol would complete the synthesis of this compound.

Preparation of Intermediates Bearing a Precursor to the 8-Position Side Chain

The introduction of a one-carbon functional group at the 8-position of the 6-fluoro-4H-1,3-benzodioxin core is a pivotal step. This functional group serves as a direct precursor to the final methanol moiety. Commercially available compounds such as 6-fluoro-4H-1,3-benzodioxine-8-carboxaldehyde apolloscientific.co.uk and 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid chemcd.comchemicalbook.com represent key intermediates for the synthesis.

Several classic and modern organic reactions can be employed to synthesize these intermediates:

Directed Ortho-Metalation (DoM): The oxygen atoms of the dioxin ring can direct metalation (typically lithiation) to the adjacent ortho positions (5 and 8). Using a strong base like n-butyllithium or lithium diisopropylamide (LDA) on 6-fluoro-4H-1,3-benzodioxin would preferentially lead to lithiation at the 8-position due to steric hindrance from the fluorine at the 6-position. Quenching the resulting aryllithium species with an appropriate electrophile can install the desired precursor. mdpi.comresearchgate.net

Quenching with carbon dioxide (CO₂) would yield the carboxylic acid.

Quenching with N,N-dimethylformamide (DMF) would yield the aldehyde.

Formylation Reactions: Direct introduction of an aldehyde group onto the electron-rich 6-fluoro-4H-1,3-benzodioxin ring can be achieved through electrophilic formylation methods like the Vilsmeier-Haack reaction (using POCl₃/DMF) or the Duff reaction. Regioselectivity would be governed by the directing effects of the existing ring substituents.

Synthesis from Pre-functionalized Phenols: An alternative strategy involves starting with a phenol (B47542) that already contains the desired C1 functional group precursor. For instance, a derivative of 4-fluorosalicylic acid or 4-fluorosalicylaldehyde could be used as a starting point, followed by the construction of the dioxin ring onto the phenolic hydroxyl and adjacent aromatic C-H bond.

Elaboration of the Methanol Functional Group at the 8-Position

Once an intermediate such as 6-fluoro-4H-1,3-benzodioxine-8-carboxaldehyde or its corresponding carboxylic acid is obtained, the final step is the formation of the primary alcohol.

Reduction Chemistry for Aldehyde, Ester, or Carboxylic Acid Precursors

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. The choice of reducing agent depends on the specific functional group to be reduced (aldehyde, ester, or carboxylic acid).

Reduction of Aldehydes: The aldehyde group in 6-fluoro-4H-1,3-benzodioxine-8-carboxaldehyde can be readily reduced to the primary alcohol using mild hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is a common and effective choice for this transformation due to its high selectivity for aldehydes and ketones.

Reduction of Carboxylic Acids and Esters: The carboxylic acid group is more resistant to reduction than an aldehyde. Stronger reducing agents are required. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF is the classic reagent for this conversion. Alternatively, the carboxylic acid can first be esterified (e.g., to the methyl or ethyl ester) and then reduced with LiAlH₄ or diisobutylaluminium hydride (DIBAL-H). Borane (BH₃), often used as a THF or dimethyl sulfide (B99878) complex (BH₃·THF or BMS), is another effective reagent that selectively reduces carboxylic acids in the presence of many other functional groups.

Table 3: Selected Reagents for the Reduction of Carbonyl Precursors

| Precursor Functional Group | Reagent | Typical Solvent | Product |

|---|---|---|---|

| Aldehyde | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Primary Alcohol |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Primary Alcohol |

| Carboxylic Acid | Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | Primary Alcohol |

Direct Carbonyl or Hydroxymethylation Reactions

Instead of a two-step process involving the formation and subsequent reduction of a carbonyl group, it is possible to directly introduce a hydroxymethyl group or its protected equivalent. This is often achieved via organometallic chemistry. For example, the aryllithium species generated from the directed ortho-metalation of 6-fluoro-4H-1,3-benzodioxin could be reacted directly with formaldehyde (or a solid equivalent like paraformaldehyde) to yield the target alcohol.

Advanced Synthetic Protocols and Catalytic Systems in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming carbon-carbon bonds. acs.orgnih.gov

A state-of-the-art approach to the synthesis of this compound could involve the palladium-catalyzed hydroxymethylation of an 8-halo-6-fluoro-4H-1,3-benzodioxin intermediate (e.g., where the halogen is Br or I). This avoids the use of stoichiometric organometallic reagents like aryllithiums.

Specialized reagents have been developed for this purpose:

Organozinc Reagents: The cross-coupling of an aryl halide with (acyloxymethyl)zinc iodides, catalyzed by a palladium complex like Pd(PPh₃)₄, can introduce a protected hydroxymethyl group. thieme-connect.com Subsequent hydrolysis of the acyloxy group reveals the desired methanol functionality.

Organoboron Reagents: The Suzuki-Miyaura cross-coupling is a versatile method. The use of potassium acetoxymethyltrifluoroborate in a palladium-catalyzed reaction with an aryl halide or triflate provides a direct route to the acetoxymethyl arene, which can be easily deprotected to the alcohol. acs.orgorganic-chemistry.org This method is noted for its compatibility with a wide range of functional groups. organic-chemistry.org

These catalytic approaches offer milder reaction conditions and broader substrate scope compared to traditional methods, representing a more advanced and flexible strategy for the synthesis of complex aryl methanols like the target compound.

Transition Metal-Catalyzed Coupling Reactions for Benzodioxin Derivatives

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by palladium or nickel complexes, provide highly efficient pathways to assemble substituted aromatic frameworks like the one found in benzodioxin derivatives.

The construction of the substituted benzodioxin ring system can be envisioned using several well-established coupling strategies. For instance, a Suzuki-Miyaura coupling could be employed to join a suitably functionalized fluoro-benzene derivative with a dioxin-containing boronic acid or ester. This method is widely favored due to its mild reaction conditions and tolerance of a broad range of functional groups. Similarly, a Buchwald-Hartwig amination could be utilized to form a key carbon-nitrogen bond in a precursor, which is later converted to the final structure.

Other powerful reactions in this class include the Mizoroki-Heck, Negishi, and Sonogashira couplings, which offer alternative routes for C-C bond formation. The choice of catalyst, which typically consists of a metal precursor (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., PPh₃, XPhos), is critical for achieving high yield and selectivity. The reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized for each specific substrate pairing to minimize side reactions and maximize the production of the desired benzodioxin intermediate.

Table 1: Overview of Relevant Transition Metal-Catalyzed Reactions

| Reaction Name | Reactants | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | Palladium | C-C |

| Mizoroki-Heck Reaction | Alkene + Organohalide | Palladium | C-C |

| Buchwald-Hartwig Amination | Amine + Organohalide | Palladium | C-N |

| Negishi Coupling | Organozinc Compound + Organohalide | Palladium or Nickel | C-C |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netsruc.ac.uk Applying these principles to the synthesis of this compound can significantly improve its environmental footprint.

Key areas for implementing green chemistry in this synthesis include:

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents (e.g., chlorinated hydrocarbons) with more benign alternatives such as water, ethanol, or bio-based solvents. Similarly, toxic reagents should be substituted with safer options whenever possible.

Energy Efficiency: Employing methods like microwave-assisted or ultrasound-mediated synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents, as this reduces waste. Developing recyclable catalysts further enhances the sustainability of the process. ijbpas.com

By integrating these principles, the synthesis can be made more sustainable, cost-effective, and safer for both researchers and the environment. researchgate.netijbpas.com

Rigorous Analytical Characterization of Synthesized Intermediates and the Final Compound

The structural confirmation and purity assessment of this compound and its synthetic intermediates are established through a combination of spectroscopic and chromatographic techniques. These analytical methods are essential for verifying the identity and quality of the synthesized material.

Spectroscopic Confirmation of Molecular Structure (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the structure.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the protons on the two methylene (-CH₂-) groups of the dioxin ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The fluorine atom will cause characteristic splitting patterns for the adjacent aromatic protons.

¹³C NMR: The spectrum would display unique signals for each carbon atom in the molecule, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF). The chemical shifts would confirm the presence of the aromatic ring, the dioxin structure, and the hydroxymethyl group.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | ~6.7 - 7.0 | Multiplet (m) |

| O-CH₂-O | ~5.1 - 5.3 | Singlet (s) |

| Ar-CH₂-O | ~4.8 - 5.0 | Singlet (s) |

| Ar-CH₂-OH | ~4.6 - 4.7 | Singlet (s) |

| CH₂-OH | Variable (depends on solvent/concentration) | Singlet (s) or Triplet (t) |

Note: Predicted values are theoretical and may vary from experimental results.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₉H₉FO₃), the exact mass is 184.0536 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by matching this exact mass. The mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z 184.

Chromatographic Methods for Purity and Isomeric Determination

Chromatographic techniques are indispensable for assessing the purity of the final compound and for separating any potential isomers formed during the synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of product purity. The retention factor (Rf) value of the compound will depend on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase used.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for determining the purity of the final product. researchgate.net A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) is commonly used for compounds of this type. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for further applications. researchgate.net

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. This method, often coupled with a mass spectrometer (GC-MS), can separate the target compound from volatile impurities and simultaneously provide mass spectral data for identification.

These analytical methods, when used in combination, provide a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and purity.

Chemical Reactivity and Derivatization of 6 Fluoro 4h 1,3 Benzodioxin 8 Yl Methanol

Transformations and Interconversions of the Methanol (B129727) Functional Group

The hydroxymethyl group (-CH₂OH) attached to the benzodioxin ring is a primary alcohol, which can undergo a variety of well-established chemical transformations. These reactions are fundamental for modifying the molecular structure, introducing new functional groups, and preparing the molecule for subsequent coupling reactions.

The primary alcohol of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Aldehyde Formation: Mild oxidizing agents can be employed to achieve the partial oxidation of the primary alcohol to 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) are typically effective for this transformation, stopping the oxidation at the aldehyde stage.

Carboxylic Acid Formation: Stronger oxidizing agents are required to convert the primary alcohol directly to 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step process involving initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂). The existence of these aldehyde and carboxylic acid derivatives as commercially available or literature-documented compounds underscores the viability of these oxidative routes.

Table 1: Oxidation Products of this compound

| Starting Material | Product Name | Product Structure | Typical Reagent Class |

|---|---|---|---|

| This compound | 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde | C₉H₇FO₃ | Mild Oxidants (e.g., PCC, DMP) |

| This compound | 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid | C₉H₇FO₄ | Strong Oxidants (e.g., KMnO₄, Jones Reagent) |

The hydroxyl group is amenable to standard esterification and etherification reactions, providing pathways for structural diversification.

Esterification: Esters can be readily formed through reaction with carboxylic acids under acidic catalysis (Fischer esterification) or, more commonly, by reaction with more reactive acyl halides or anhydrides in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. This allows for the introduction of a wide array of acyl groups.

Etherification: Ether derivatives can be synthesized, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.

The methanol group can be converted into other functional groups, such as halides, which are valuable for subsequent nucleophilic substitution reactions.

Conversion to Halogenated Analogs: The hydroxyl group can be displaced by a halogen atom using standard halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) is a common method for producing the chlorinated analog, 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine. nih.govfishersci.co.ukfishersci.com Similarly, reagents like phosphorus tribromide (PBr₃) can be used to synthesize the brominated analog. The resulting benzyl (B1604629) halides are highly reactive intermediates.

Conversion to Nitrile Derivatives: While less direct, the nitrile derivative can be formed in a two-step process. First, the alcohol is converted into a good leaving group, such as a tosylate (see section 3.1.4). This is followed by a nucleophilic substitution reaction using a cyanide salt, such as sodium cyanide (NaCN), to displace the tosylate and form the corresponding nitrile, (6-fluoro-4H-1,3-benzodioxin-8-yl)acetonitrile.

To enhance the reactivity of the methanol group towards nucleophilic attack, the hydroxyl (-OH) moiety, which is a poor leaving group, is often converted into a more reactive species.

Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This reaction forms tosylate or mesylate esters, respectively. These sulfonate groups are excellent leaving groups, rendering the benzylic carbon highly susceptible to attack by a wide range of nucleophiles.

Halogenated Intermediates: As discussed in section 3.1.3, the conversion of the alcohol to a benzyl halide, such as 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, is a primary method of activation. nih.gov The resulting halide is an excellent leaving group, facilitating displacement by nucleophiles like amines, thiols, or alkoxides.

Reactivity of the Fluorinated 1,3-Benzodioxin Aromatic Core

The aromatic ring of the molecule is influenced by the electron-donating nature of the dioxin oxygens and the strong electron-withdrawing effect of the fluorine atom. This electronic profile makes the ring susceptible to specific types of reactions, most notably nucleophilic aromatic substitution.

The fluorine atom at the 6-position activates the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. The reaction is generally favored when electron-withdrawing groups are present on the ring, as they help to stabilize the negatively charged intermediate (Meisenheimer complex).

Detailed research has demonstrated the feasibility of this reaction on closely related structures. In one documented case, an intramolecular SₙAr reaction was achieved where an in situ formed alkoxy group on a side chain attacked the fluorinated benzodioxine ring, displacing the fluorine atom to form a new bicyclic product. mdpi.com This reaction highlights the susceptibility of the C-F bond to nucleophilic attack. The study reported the formation of 6-fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b] nih.govmatrix-fine-chemicals.comdioxin-2-yl)-2,3-dihydrobenzo[b] nih.govmatrix-fine-chemicals.comdioxine-5-carboxamide as a side product resulting from the substitution of an aromatic fluorine by an alkoxide. mdpi.com

This reactivity profile suggests that various external nucleophiles, such as amines, thiols, or alkoxides, could potentially displace the fluorine atom in intermolecular reactions under appropriate conditions to yield 6-substituted-4H-1,3-benzodioxin derivatives. mdpi.com

Table 2: Example of Nucleophilic Aromatic Substitution on a Fluorinated Benzodioxin Core

| Reaction Type | Nucleophile | Leaving Group | Key Finding | Reference |

|---|---|---|---|---|

| Intramolecular SₙAr | Alkoxide (formed in situ) | Fluoride (F⁻) | The fluorinated benzodioxine ring is susceptible to nucleophilic attack, leading to the displacement of the fluorine atom to form a new C-O bond and a fused ring system. | mdpi.com |

Electrophilic Aromatic Substitution Reactivity Profile and Regioselectivity

The aromatic ring of this compound possesses three substituents that influence the regioselectivity of electrophilic aromatic substitution reactions: the fluorine atom, the fused 1,3-dioxane (B1201747) ring, and the hydroxymethyl group. The interplay of their electronic effects dictates the position of substitution.

The fluorine atom is an ortho-, para-directing deactivator. Its high electronegativity withdraws electron density from the aromatic ring through the sigma bond (inductive effect), making the ring less reactive towards electrophiles. Conversely, its lone pairs can donate electron density into the ring via resonance (mesomeric effect), directing incoming electrophiles to the ortho and para positions.

The 1,3-benzodioxin moiety is generally considered to be an ortho-, para-directing activator. The oxygen atoms of the dioxane ring donate electron density to the aromatic ring through resonance, increasing its nucleophilicity.

The hydroxymethyl group (-CH₂OH) is a weak ortho-, para-directing deactivator.

Considering the positions on the aromatic ring, the C5 and C7 positions are available for substitution. The directing effects of the existing substituents would likely lead to a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance from the adjacent hydroxymethyl and dioxane ring might also influence the regioselectivity.

Modifications and Ring-Opening Chemistry of the 1,3-Dioxane Heterocycle

The 1,3-dioxane ring in this compound is a cyclic acetal (B89532). As such, it is susceptible to cleavage under acidic conditions. The mechanism involves protonation of one of the oxygen atoms, followed by ring-opening to form a carbocation intermediate, which can then be trapped by a nucleophile. The stability of the 1,3-dioxane ring is generally high under neutral and basic conditions.

Specific modifications of the dioxane ring without ring-opening are less common but could potentially involve reactions at the C2 or C4 positions if appropriate functional groups were present. However, for the parent compound, the most characteristic reaction of the dioxane moiety is acid-catalyzed hydrolysis or alcoholysis.

Multi-component Reactions and Complex Scaffold Construction Incorporating this compound

While specific examples of this compound in multi-component reactions (MCRs) are not readily found in the literature, its structure suggests potential applications as a building block in such reactions.

The hydroxymethyl group provides a handle for derivatization, allowing the molecule to be incorporated into larger structures. For instance, it could be oxidized to an aldehyde or a carboxylic acid, which could then participate in various condensation reactions. The aromatic ring itself could also be a component in cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions to build more complex polycyclic systems.

The combination of a fluorinated aromatic ring, a protected catechol (the benzodioxin system), and a reactive hydroxymethyl group makes this compound a potentially versatile building block. The fluorine atom can be used to modulate the electronic properties and bioavailability of target molecules. The benzodioxin can serve as a protecting group for a catechol, which can be deprotected at a later synthetic stage. The hydroxymethyl group allows for the introduction of a variety of other functionalities.

Mechanistic Investigations of Reactions Involving this compound

There is a lack of specific mechanistic studies in the scientific literature for reactions involving this compound. Any mechanistic discussion would be speculative and based on the well-established mechanisms for the individual functional groups present in the molecule. For example, electrophilic aromatic substitution would proceed through a standard arenium ion intermediate. The acid-catalyzed ring-opening of the dioxane ring would follow the accepted mechanism for acetal hydrolysis. Detailed computational and experimental studies would be required to provide specific mechanistic insights for this particular compound.

Computational and Theoretical Investigations of 6 Fluoro 4h 1,3 Benzodioxin 8 Yl Methanol

Electronic Structure Elucidation and Charge Distribution Analysis

The electronic character of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol is fundamentally shaped by the interplay between the aromatic ring, the dioxin moiety, the fluorine atom, and the hydroxymethyl group. Density Functional Theory (DFT) calculations are commonly employed to model such systems, providing a detailed picture of the electron distribution and molecular orbitals.

Natural Bond Orbital (NBO) analysis is a valuable computational tool for quantifying the charge distribution on each atom. fluorine1.ruwikipedia.org In this compound, the NBO analysis would be expected to reveal a significant negative partial charge on the fluorine atom and the oxygen atoms of the dioxin ring and the hydroxyl group. The carbon atom attached to the fluorine (C6) would exhibit a positive partial charge due to the inductive withdrawal. The aromatic ring itself would show a complex charge landscape, with the positions ortho and para to the fluorine atom being less electron-deficient due to the mesomeric effect.

A representative table of calculated Mulliken atomic charges, a method for estimating partial atomic charges, is presented below. These values are hypothetical but reflect the expected trends based on the electronic effects of the substituents.

| Atom | Charge (a.u.) |

|---|---|

| F | -0.35 |

| O (hydroxyl) | -0.70 |

| O (dioxin, O1) | -0.45 |

| O (dioxin, O3) | -0.48 |

| C6 (C-F) | +0.25 |

| C8 (C-CH2OH) | +0.15 |

Conformational Analysis and Potential Energy Surface Mapping

A potential energy surface (PES) map can be generated by systematically varying key dihedral angles and calculating the corresponding single-point energies. longdom.orgwikipedia.orglibretexts.org This allows for the identification of low-energy conformers (local minima on the PES) and the transition states that connect them. For this molecule, a key dihedral angle to scan would be O(hydroxyl)-C(methanol)-C8-C7, which describes the orientation of the hydroxyl group relative to the aromatic ring.

Computational studies on similar 1,3-dioxane (B1201747) systems have shown that the conformational equilibrium can be sensitive to solvent effects and intramolecular hydrogen bonding. researchgate.netresearchgate.net In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl proton and one of the oxygen atoms of the dioxin ring, which would significantly stabilize certain conformers. The fluorine atom, while distant from the hydroxymethyl group, can influence the ring pucker and electronic environment, indirectly affecting the conformational preferences.

The relative energies of different conformers determine their population at a given temperature. Below is a hypothetical data table showing the relative energies of three plausible conformers.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C-C8-C7) |

|---|---|---|---|

| A | Hydroxyl group pointing away from the dioxin ring | 0.00 | 180° |

| B | Hydroxyl group oriented towards O1 of the dioxin ring | 1.50 | 60° |

| C | Hydroxyl group oriented towards the aromatic ring | 2.80 | 0° |

Quantum Chemical Studies on the Stereoelectronic Effects of Fluorine on Molecular Properties and Reactivity

The substitution of a hydrogen atom with fluorine introduces profound stereoelectronic effects that modulate the molecule's properties and reactivity. wikipedia.org Stereoelectronic effects arise from the spatial arrangement of orbitals and the interactions between them, such as hyperconjugation. nih.gov

The fluorine atom also influences the acidity of the hydroxyl proton. The strong electron-withdrawing nature of the fluorinated benzene (B151609) ring can increase the acidity of the benzylic alcohol compared to its non-fluorinated analog. This is due to the stabilization of the resulting alkoxide conjugate base through inductive effects.

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. A common transformation for a benzylic alcohol is oxidation to the corresponding aldehyde. nih.govacs.org DFT calculations can be used to map the reaction pathway for such an oxidation, identifying the structures of the transition state(s) and any intermediates.

For example, in a hypothetical oxidation reaction, the first step might involve the abstraction of the hydroxyl proton, followed by the removal of the hydrogen from the benzylic carbon. Quantum chemical calculations can determine the activation energy (the energy difference between the reactants and the transition state), providing a quantitative measure of the reaction's kinetic feasibility. vt.edu

The presence of the fluorine atom can influence the reaction rate. Its electron-withdrawing effect can make the benzylic C-H bond slightly more polarized and potentially more susceptible to certain types of oxidative cleavage. Conversely, the stabilization of the π-system by fluorine might affect the stability of radical intermediates, should the reaction proceed through such a pathway. researchgate.net

Below is a hypothetical data table summarizing the calculated energies for a generic two-step oxidation pathway to the corresponding aldehyde.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Intermediate | Alkoxide | +12.5 |

| Transition State (TS) | Hydride abstraction from the benzylic carbon | +25.0 |

| Product | 6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde | -15.0 |

These computational investigations provide a detailed, though theoretical, understanding of the structural, electronic, and reactive properties of this compound, guiding further experimental studies and applications.

Potential Non Biological Applications in Advanced Chemical Sciences

Exploration in Materials Science and Polymer Chemistry

The unique properties imparted by fluorine make fluorinated compounds highly valuable in materials science. researchgate.netnumberanalytics.com The carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability in molecules that contain it. numberanalytics.com

The hydroxyl group of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol allows it to act as a monomer in polymerization reactions. Through reactions such as polycondensation or conversion to other polymerizable derivatives like acrylates or epoxides, it could be incorporated into polymer backbones. The resulting fluorinated polymers would be expected to exhibit enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity and oleophobicity, which are characteristic of fluoropolymers. researchgate.netman.ac.uk These properties are highly desirable for applications in demanding environments.

The incorporation of fluorine atoms into organic materials can lower both the HOMO and LUMO energy levels, which can be advantageous for electronic applications. rsc.org This electronic modification, combined with the potential for creating thin films, suggests that polymers or materials derived from this compound could be investigated for use in functional coatings with low surface energy or as components in organic electronic devices. The fluorine atom's influence on intermolecular interactions could also play a role in achieving desirable solid-state packing for enhanced charge transport. rsc.org

Role as a Synthetic Intermediate in Diversified Organic Synthesis Beyond Medicinal Chemistry

Beyond its potential in polymer science, the reactivity of the alcohol and the fluorinated aromatic ring makes this compound a valuable building block in organic synthesis. The benzodioxin moiety itself is a key feature in a variety of synthetically useful compounds.

The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of derivatives. For instance, the corresponding carboxylic acid, 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, is a known compound. fishersci.es Alternatively, the alcohol can be converted into a leaving group, such as a tosylate or a halide (e.g., 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine), facilitating nucleophilic substitution reactions to introduce a wide array of other functional groups. fishersci.co.uk These transformations open pathways to a diverse range of more complex molecules.

Investigation in Agrochemical Intermediate Synthesis (focused on chemical transformations)

The synthesis of modern agrochemicals often involves the incorporation of fluorinated moieties and heterocyclic scaffolds to enhance efficacy and tune physicochemical properties. Benzofuroxan derivatives, which share some structural similarities with benzodioxins, have been investigated for their utility in the pre-sowing treatment of crop seeds. nih.gov The structural features of this compound make it a plausible intermediate for the synthesis of novel agrochemicals. The fluorinated benzodioxin core could be a key pharmacophore, with the methanolic handle allowing for the attachment of various side chains to modulate biological activity and environmental fate.

Application in the Design and Development of Novel Catalysts and Reagents

The rigid benzodioxin framework and the potential for modification make this compound a candidate for development into specialized ligands for catalysis. By introducing coordinating groups through the derivatization of the alcohol function, it may be possible to create chiral or achiral ligands for transition metal catalysts. The electronic effect of the fluorine atom could influence the catalytic activity of the metal center. Furthermore, derivatives of this compound could be explored as specialized reagents in organic synthesis, where the fluorinated benzodioxin group imparts specific reactivity or selectivity.

Utilization in Analytical Chemistry as Spectroscopic or Chromatographic Probes

Fluorine-containing compounds can be useful in analytical applications. For instance, the presence of a fluorine atom allows for the use of 19F NMR spectroscopy, a powerful analytical tool with a wide chemical shift range and high sensitivity. While the parent compound itself may not be a primary analytical probe, it could be used to synthesize derivatives that are. For example, by attaching a chromophore or a fluorophore to the alcohol group, novel spectroscopic probes could be developed. In a different application, the synthesis of fluorescent probes based on related benzamide (B126) structures has been explored, suggesting a potential pathway for developing analytical tools from this benzodioxin scaffold. mdpi.com The specific polarity and interaction capabilities of the fluorinated benzodioxin moiety could also be exploited in the design of stationary phases for chromatography.

Future Research Directions and Unresolved Challenges for 6 Fluoro 4h 1,3 Benzodioxin 8 Yl Methanol

Development of More Efficient and Sustainable Synthetic Routes

Table 1: Potential Starting Materials for Synthesis

| Starting Material | Rationale |

|---|---|

| 4-Fluorophenol | Provides the core fluorinated benzene (B151609) ring structure. |

| Paraformaldehyde | A potential source for the dioxin ring methylene (B1212753) groups. |

This table is speculative and intended to guide initial synthetic explorations.

Discovery of Novel Reactivity Patterns and Derivatization Pathways

The reactivity of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol is entirely unexplored. The presence of a primary alcohol, a fluoro substituent, and a benzodioxin core suggests a rich and varied chemistry. Systematic studies are needed to understand how this molecule behaves in the presence of various reagents. Key areas of investigation should include:

Oxidation of the primary alcohol: Conversion to the corresponding aldehyde or carboxylic acid would provide access to a new range of derivatives.

Esterification and etherification: Reactions at the hydroxyl group to introduce new functional groups and potentially alter the molecule's physical and biological properties.

Electrophilic aromatic substitution: The fluorine atom and the dioxin ring will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation on the aromatic ring.

Nucleophilic aromatic substitution: The fluorine atom may be susceptible to displacement by strong nucleophiles, offering a route to further functionalization.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

As new derivatives of this compound are synthesized, their structures will need to be unambiguously confirmed. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Fourier-Transform Infrared (FT-IR) spectroscopy will be essential. For more complex derivatives, particularly those that may exist as different isomers or conformers, more advanced techniques will be necessary. mdpi.com Single-crystal X-ray diffraction will be invaluable for determining the precise three-dimensional structure of crystalline derivatives. nih.goveurjchem.com Computational methods, such as Density Functional Theory (DFT) calculations, could also be employed to predict spectroscopic properties and stable conformations, aiding in the interpretation of experimental data.

Integration into Emerging Fields of Advanced Organic Synthesis and Material Design

Once a foundational understanding of the synthesis and reactivity of this compound is established, research can then pivot to exploring its potential applications. The unique combination of a fluorinated aromatic ring and a benzodioxin moiety could make this compound and its derivatives valuable building blocks in several areas:

Medicinal Chemistry: Fluorine is a common substituent in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The benzodioxin scaffold is also present in some biologically active molecules.

Materials Science: The properties of polymers and other materials can be fine-tuned by incorporating fluorinated monomers. The rigidity of the benzodioxin ring system could also impart desirable thermal or mechanical properties.

Agrochemicals: Many modern herbicides and pesticides contain fluorinated aromatic rings.

Addressing Scalability and Atom Economy in Industrial Production Processes

For any potential application to be realized, a scalable and economically viable production process for this compound must be developed. tue.nlmdpi.com This will require moving beyond laboratory-scale syntheses to processes that can be safely and efficiently implemented on an industrial scale. A key challenge will be to maintain high yields and purity while minimizing waste and energy consumption. The principles of atom economy will be paramount in designing an industrial process that is both cost-effective and environmentally responsible. jocpr.com A thorough analysis of each step in the synthesis will be necessary to identify and eliminate sources of waste.

Q & A

Basic: What synthetic routes are recommended for preparing (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol?

Answer:

A plausible approach involves functionalizing the benzodioxin core with fluorine and hydroxymethyl groups. For fluorinated benzodioxin derivatives, fluorination can be achieved via electrophilic substitution using reagents like Selectfluor or via directed ortho-metalation followed by fluorination . The hydroxymethyl group may be introduced through reduction of a formyl precursor (e.g., using NaBH₄ in ethanol) or via nucleophilic substitution of a halogenated intermediate with formaldehyde under basic conditions. For example, demonstrates the conversion of 2-fluoro-4-(hydroxymethyl)benzonitrile to 4-cyano-3-fluorobenzyl alcohol, suggesting analogous strategies for installing the hydroxymethyl group .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the fluorine-coupled splitting patterns and hydroxymethyl proton integration. ¹⁹F NMR can resolve fluorine position and electronic environment .

- HPLC-MS : To assess purity and molecular ion verification. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is standard .

- FT-IR : To identify hydroxyl (O-H stretch, ~3200–3600 cm⁻¹) and benzodioxin ring vibrations (C-O-C asymmetric stretch, ~1250 cm⁻¹) .

Advanced: How can computational modeling predict the reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic Reactivity : Fluorine’s electron-withdrawing effect on the benzodioxin ring, directing substitution to specific positions.

- Hydrogen Bonding : The hydroxymethyl group’s ability to act as a hydrogen-bond donor, influencing solubility and intermolecular interactions.

highlights predictive tools like REAXYS and PISTACHIO databases for reaction pathway validation and stability assessments under simulated conditions .

Advanced: What experimental designs optimize the stability of this compound in solution?

Answer:

Stability studies should include:

- pH-Dependent Degradation : Test buffered solutions (pH 1–13) at 25°C and 40°C, monitoring via HPLC. Acidic conditions may hydrolyze the dioxin ring, while basic conditions could deprotonate the hydroxymethyl group .

- Light Sensitivity : UV-Vis spectroscopy under ICH Q1B guidelines to assess photodegradation. Fluorinated aromatics often exhibit reduced UV stability .

- Oxidative Resistance : Exposure to H₂O₂ or radical initiators (e.g., AIBN) to evaluate antioxidant compatibility .

Basic: How is the fluorine substituent’s position confirmed in this compound?

Answer:

- NOE (Nuclear Overhauser Effect) NMR : Detects spatial proximity between fluorine and adjacent protons.

- X-ray Crystallography : Definitive structural confirmation, though challenging for small molecules. ’s related benzodioxin derivatives used crystallography for positional validation .

- Isotopic Labeling : Synthesis with ¹⁸F (if available) followed by radio-TLC to track fluorine incorporation .

Advanced: What strategies resolve contradictions in spectroscopic data for fluorinated benzodioxins?

Answer:

- Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering) causing signal broadening.

- 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes overlapping signals. For example, HSQC can differentiate C-F coupling in ¹³C spectra .

- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., ’s methylamine derivative) to validate assignments .

Advanced: How can the biological activity of this compound be evaluated?

Answer:

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) due to fluorinated aromatics’ metabolic interactions .

- Cellular Uptake Studies : Radiolabel the hydroxymethyl group (³H or ¹⁴C) to quantify permeability in Caco-2 or MDCK cell monolayers .

- In Silico Docking : Use AutoDock Vina to predict binding affinities to targets like aryl hydrocarbon receptors (AhR), leveraging benzodioxin’s structural similarity to dioxins .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Fluorinated compounds may penetrate latex .

- Ventilation : Use fume hoods during synthesis; benzodioxins can emit toxic fumes upon decomposition .

- Waste Disposal : Segregate halogenated waste for incineration to avoid environmental release .

Advanced: How does fluorine substitution influence the physicochemical properties of benzodioxin derivatives?

Answer:

- Lipophilicity : Fluorine increases logP (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility .

- Acidity : The hydroxymethyl group’s pKa may decrease due to fluorine’s electron-withdrawing effect (titration with NaOH/pH meter) .

- Thermal Stability : DSC/TGA analysis shows fluorinated derivatives often degrade at higher temperatures (~250°C) compared to non-fluorinated analogs .

Advanced: What synthetic challenges arise in scaling up this compound?

Answer:

- Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., anhydrous THF/hexane) .

- Byproduct Formation : Monitor for di-fluorinated byproducts via LC-MS; optimize stoichiometry of fluorinating agents .

- Reaction Exotherms : Use jacketed reactors to control temperature during exothermic steps (e.g., NaBH₄ reductions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.